- Pyrrolopyrimidine-derived compound and pharmaceutical composition and for treating tumor and autoimmune disease, China, , ,
Cas no 941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)
![2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane structure](https://ko.kuujia.com/scimg/cas/941685-26-3x500.png)
941685-26-3 structure
상품 이름:2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane
CAS 번호:941685-26-3
MF:C12H18ClN3OSi
메가와트:283.829322338104
MDL:MFCD11857752
CID:821469
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 화학적 및 물리적 성질
이름 및 식별자
-
- 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
- 7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-
- 4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
- AK122028
- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- C12H18ClN3OSi
- YWBDBLXIRAQZIH-UHFFFAOYSA-N
- BCP17266
- 6058AC
- 4-Chloro-7-(2-trimethylsilanyl-ethoxymethyl)-7H-
- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)
- 4-Chloro-7-[[2-(trimethylsilanyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane
-
- MDL: MFCD11857752
- 인치: 1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3
- InChIKey: YWBDBLXIRAQZIH-UHFFFAOYSA-N
- 미소: ClC1C2C=CN(C=2N=CN=1)COCC[Si](C)(C)C
계산된 속성
- 정밀분자량: 283.09100
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 18
- 회전 가능한 화학 키 수량: 5
- 복잡도: 275
- 토폴로지 분자 극성 표면적: 39.9
실험적 성질
- 밀도: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- 용해도: Insuluble (5.4E-3 g/L) (25 ºC),
- PSA: 39.94000
- LogP: 3.39700
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 보안 정보
- 신호어:Warning
- 피해 선언: H302
- 경고성 성명: P280-P305+P351+P338
- 위험 범주 코드: 22
-
위험물 표지:
- 위험 등급:IRRITANT
- 저장 조건:Inert atmosphere,2-8°C
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059624-5g |
4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 98% | 5g |
¥244.00 | 2024-04-24 | |
eNovation Chemicals LLC | Y1102583-500g |
4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |
941685-26-3 | 97% | 500g |
$3200 | 2024-06-05 | |
abcr | AB263669-10 g |
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine; . |
941685-26-3 | 10 g |
€248.70 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059624-1g |
4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 98% | 1g |
¥58.00 | 2024-04-24 | |
Ambeed | A200620-1g |
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 98% | 1g |
$12.0 | 2025-02-22 | |
eNovation Chemicals LLC | Y1102583-100g |
4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |
941685-26-3 | 97% | 100g |
$1200 | 2024-06-05 | |
Chemenu | CM103625-25g |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 25g |
$1099 | 2021-08-06 | |
Chemenu | CM103625-1g |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 1g |
$137 | 2021-08-06 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1814-10g |
4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |
941685-26-3 | 95% | 10g |
$150 | 2023-09-07 | |
TRC | C351280-1g |
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 1g |
$ 215.00 | 2022-06-01 |
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 1 h, cooled
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
참조
합성 방법 2
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; -5 °C; 60 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
참조
- Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C
1.2 0 °C; 1.5 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water
1.2 0 °C; 1.5 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water
참조
- Preparation of pyrrolopyrimidine derivatives as TAM inhibitors useful for treatment of cancer, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; < 10 °C; 1 h, < 10 °C
1.2 < 10 °C; 10 °C → rt; overnight, rt
1.3 Solvents: Water ; rt
1.2 < 10 °C; 10 °C → rt; overnight, rt
1.3 Solvents: Water ; rt
참조
- Preparation of azetidine derivatives for treating JAK-related diseases, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, 20 °C; 20 °C → 0 °C
1.2 12 h, 20 °C
1.2 12 h, 20 °C
참조
- Preparation of bicyclic compounds as JAK inhibitors and uses thereof, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
참조
- Pyrrolopyrimidine crystal as JAK inhibitor and its preparation, China, , ,
합성 방법 7
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, rt
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
참조
- Pyrrolopyrimidine-pyrazole-cyclopentane compounds as Janus kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
합성 방법 8
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, rt
1.2 30 min, rt
1.2 30 min, rt
참조
- Preparation of tricyclic compounds for the treatment of immunological and oncological conditions, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
참조
- Process for the preparation of (R)-3-amino-β-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile, China, , ,
합성 방법 10
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
참조
- Pyrrolopyrimidine-derived compound and pharmaceutical composition and application thereof, China, , ,
합성 방법 11
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, rt
1.2 30 min, rt
1.2 30 min, rt
참조
- Preparation pyrrolopyrimidinamines as janus kinase 1 selective inhibitor, Korea, , ,
합성 방법 12
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 1 h, rt
1.2 1 h, cooled
1.3 Reagents: Water
1.2 1 h, cooled
1.3 Reagents: Water
참조
- Preparation of pyrrolopyrimidines as Janus kinase inhibitors, China, , ,
합성 방법 13
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; -20 - -10 °C; -20 - -10 °C; 2 h, -20 - -10 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
참조
- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; -5 °C; 60 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C
참조
- Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes, World Intellectual Property Organization, , ,
합성 방법 15
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; cooled; 15 min, cooled
1.2 cooled
1.3 Reagents: Water
1.2 cooled
1.3 Reagents: Water
참조
- Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and VorinostatJournal of Medicinal Chemistry, 2017, 60(20), 8336-8357,
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Raw materials
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Preparation Products
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 관련 문헌
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
3. Back matter
-
4. Back matter
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane) 관련 제품
- 1710674-63-7(3-(2-Methoxy-ethyl)-2-methyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one)
- 1784537-50-3(methyl 7-chloro-1-methyl-1H-pyrrolo2,3-cpyridine-3-carboxylate)
- 163672-47-7(5-methanesulfonyl-2-(trifluoromethyl)aniline)
- 1084976-67-9(4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine)
- 932328-94-4(1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)
- 1897550-20-7(3-(pyrrolidin-2-yl)methyl-4-(trifluoromethyl)pyridine)
- 1806401-87-5(1-(3-Bromo-4-ethylphenyl)-2-chloropropan-1-one)
- 1361742-66-6(3-(2,4-Dichlorophenyl)-5-fluoropyridine-4-acetic acid)
- 1806978-25-5(3,6-Bis(trifluoromethyl)-2-formylbenzyl chloride)
- 899748-14-2((2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-fluorophenyl)methyl-1H-imidazol-5-yl)methanol)
추천 공급업체
Amadis Chemical Company Limited
(CAS:941685-26-3)2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

순결:99%
재다:100g
가격 ($):434.0